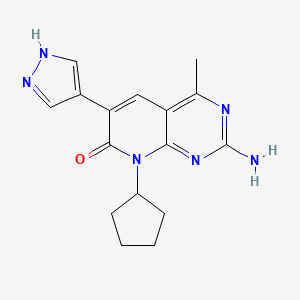

THZ1

Vue d'ensemble

Description

THZ1 est un inhibiteur covalent puissant et sélectif de la kinase dépendante des cyclines 7 (CDK7). Il inhibe également la kinase dépendante des cyclines 12 (CDK12) et la kinase dépendante des cyclines 13 (CDK13). This compound a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à réguler à la baisse l'expression de MYC, un oncogène crucial dans divers cancers .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : THZ1 est synthétisé par une série de réactions chimiques impliquant la modification d'une structure de base pour atteindre une sélectivité et une puissance élevées pour CDK7. La synthèse implique l'utilisation de réactifs et de conditions spécifiques pour assurer la liaison covalente de this compound à la kinase cible. Les étapes clés comprennent la formation d'une liaison covalente avec le résidu cystéine en dehors du domaine kinase de CDK7 .

Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques avancées telles que la chromatographie liquide haute performance (HPLC) pour la purification et la caractérisation du produit final .

Analyse Des Réactions Chimiques

Types de réactions : THZ1 subit des réactions de liaison covalente avec ses kinases cibles, impliquant principalement la formation d'une liaison covalente avec le résidu cystéine. Cette réaction est très sélective et irréversible, conduisant à l'inhibition de l'activité de la kinase .

Réactifs et conditions courants : La synthèse de this compound implique l'utilisation de réactifs tels que le diméthylsulfoxyde (DMSO) et des inhibiteurs de kinases spécifiques. Les conditions de réaction comprennent une température et un pH contrôlés pour garantir la liaison sélective de this compound aux kinases cibles .

Principaux produits formés : Le principal produit formé à partir de la réaction de this compound avec ses kinases cibles est un complexe lié de manière covalente qui inhibe l'activité de la kinase. Cette inhibition conduit à la régulation négative d'oncogènes clés tels que MYC, entraînant la suppression de la prolifération des cellules cancéreuses .

Applications de la Recherche Scientifique

This compound a été largement étudié pour son potentiel en thérapie anticancéreuse. Il a montré une efficacité significative dans divers modèles de cancer, notamment le cancer de l'ovaire, le neuroblastome, le cancer du sein et le cancer du pancréas. La capacité de this compound à inhiber CDK7, CDK12 et CDK13 en fait un outil précieux pour étudier la régulation transcriptionnelle et son rôle dans la progression du cancer .

Outre la recherche sur le cancer, this compound a des applications dans l'étude des mécanismes de la régulation transcriptionnelle et du rôle des kinases dépendantes des cyclines dans les processus cellulaires. Il est également utilisé dans la découverte et le développement de médicaments comme composé de tête pour concevoir de nouveaux inhibiteurs avec une sélectivité et une puissance améliorées .

Mécanisme d'Action

This compound exerce ses effets en se liant de manière covalente au résidu cystéine en dehors du domaine kinase de CDK7. Cette liaison inhibe la phosphorylation du domaine C-terminal de l'ARN polymérase II, conduisant à des défauts d'initiation, d'élongation et de coiffage transcriptionnels. L'inhibition de CDK7 affecte également l'activation d'autres kinases dépendantes des cyclines, entraînant la suppression d'oncogènes clés tels que MYC .

Applications De Recherche Scientifique

THZ1 has been extensively studied for its potential in cancer therapy. It has shown significant efficacy in various cancer models, including ovarian cancer, neuroblastoma, breast cancer, and pancreatic cancer. This compound’s ability to inhibit CDK7, CDK12, and CDK13 makes it a valuable tool in studying transcriptional regulation and its role in cancer progression .

In addition to cancer research, this compound has applications in studying the mechanisms of transcriptional regulation and the role of cyclin-dependent kinases in cellular processes. It is also used in drug discovery and development as a lead compound for designing new inhibitors with improved selectivity and potency .

Mécanisme D'action

THZ1 exerts its effects by covalently binding to the cysteine residue outside the kinase domain of CDK7. This binding inhibits the phosphorylation of the C-terminal domain of RNA polymerase II, leading to defects in transcriptional initiation, elongation, and capping. The inhibition of CDK7 also affects the activation of other cyclin-dependent kinases, resulting in the suppression of key oncogenes such as MYC .

Comparaison Avec Des Composés Similaires

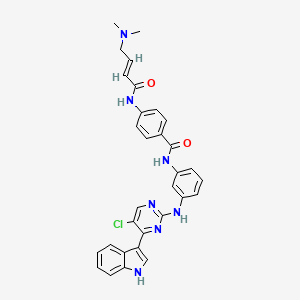

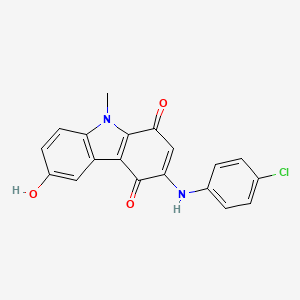

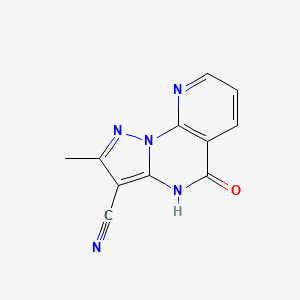

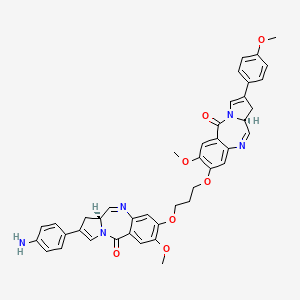

THZ1 est unique en sa capacité à inhiber sélectivement CDK7, CDK12 et CDK13 par liaison covalente. Des composés similaires comprennent YKL-5-124, qui est un inhibiteur de CDK7 plus sélectif, et THZ531, un dérivé de this compound qui conserve la structure phénylaminopyrimidine mais avec une sélectivité améliorée pour CDK7 .

Liste de Composés Similaires :- YKL-5-124

- THZ531

- E9 (un inhibiteur de CDK12 qui surmonte la résistance à this compound)

Le mécanisme d'action unique de this compound et son activité à large spectre contre plusieurs types de cancer en font un composé précieux dans la recherche sur le cancer et le développement de médicaments .

Propriétés

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJNFLYHUXWUPF-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

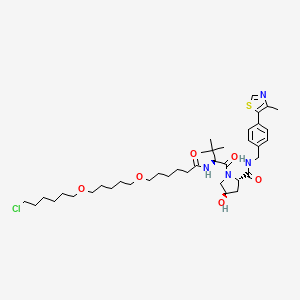

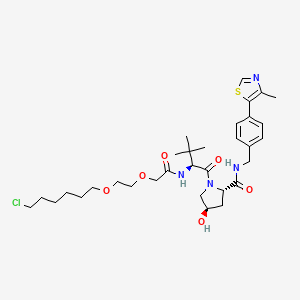

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

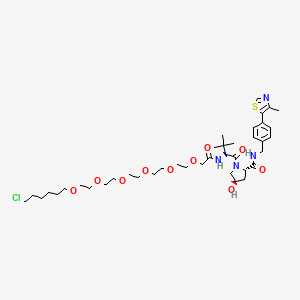

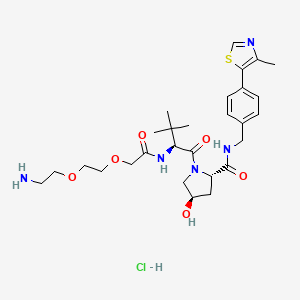

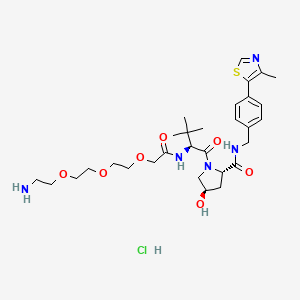

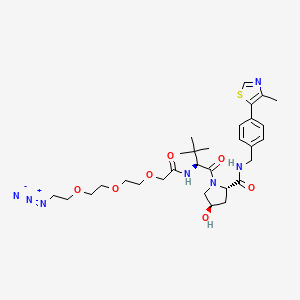

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of THZ1?

A1: this compound covalently binds to CDK7, inhibiting its kinase activity. [, , ] This disrupts the phosphorylation of key substrates involved in cell cycle progression (e.g., CDK1, CDK2) and gene transcription (e.g., RNA polymerase II C-terminal domain). [, , , , ]

Q2: How does this compound affect gene transcription?

A2: this compound preferentially targets genes regulated by super-enhancers, large clusters of transcriptional enhancers often found associated with oncogenes. [, , , , , ] This leads to the downregulation of key oncogenic drivers, including MYC, MCL-1, and BCL-XL, promoting apoptosis and inhibiting tumor growth. [, , , , ]

Q3: Does this compound impact cellular metabolism?

A3: Research suggests that this compound can disrupt cellular metabolism, particularly in certain cancers like B-cell acute lymphocytic leukemia (B-ALL). This occurs through downregulation of c-MYC-mediated metabolic enzymes and impacts the production of cellular metabolic intermediates. []

Q4: How does this compound affect RNA polymerase II dynamics?

A4: this compound has been shown to cause widespread loss of promoter-proximal paused RNA polymerase II, leading to polymerase accumulation within the body of many genes. This suggests an impact on transcriptional elongation. Additionally, this compound suppresses RNA polymerase “read through” at the 3' end of genes, particularly long genes, possibly due to slower elongation rates. []

Q5: What types of cancer have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancers, including:

- Triple-negative breast cancer (TNBC) [, , , ]

- Multiple myeloma [, ]

- MYCN-amplified neuroblastoma [, ]

- Peripheral T cell lymphomas []

- Gallbladder cancer []

- Urothelial carcinoma []

- Hepatocellular carcinoma []

- Cervical cancer []

Q6: Are there specific genetic features that influence sensitivity to this compound?

A6: Research suggests that:

- MYCN amplification: Cancers with MYCN amplification, like neuroblastoma, exhibit high sensitivity to this compound. []

- KRAS mutations: this compound's efficacy in pancreatic ductal adenocarcinoma (PDAC) varies depending on the specific KRAS mutation subtype. []

- Mutated p53: TNBC cells harboring mutated p53 display increased sensitivity to this compound. []

Q7: What are the potential advantages of this compound over other CDK inhibitors?

A7: this compound demonstrates a high degree of selectivity for CDK7 over other CDKs. [] This selectivity may contribute to a wider therapeutic window and potentially fewer off-target effects compared to pan-CDK inhibitors.

Q8: Have any clinical trials been conducted with this compound?

A8: While specific details of ongoing clinical trials are not covered in these research articles, they highlight that CDK7 inhibitors, including this compound, are currently under clinical evaluation. []

Q9: What are the known mechanisms of resistance to this compound?

A9: One identified mechanism of resistance is the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein), leading to decreased intracellular this compound concentrations. [, ]

Q10: Are there strategies to overcome this compound resistance?

A10: Combining this compound with ABCB1 inhibitors, like tariquidar or zoriquidar, has shown potential in reversing resistance. [] Additionally, identifying and targeting alternative pathways or mechanisms driving tumor growth, alongside CDK7 inhibition, could be a viable approach.

Q11: What is the molecular formula and weight of this compound?

A11: While not explicitly stated in these research articles, this information can be readily obtained from publicly available chemical databases such as PubChem and ChemSpider.

Q12: Are there any specific formulation strategies to improve this compound's stability or bioavailability?

A12: While these research articles do not delve into detailed formulation strategies for this compound, the development of nanoparticle platforms, like the 8P4 NP, shows promise for improving targeted delivery and efficacy. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)